molecular formula C17H16N2OS B2415840 Piperidino(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-47-9

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No. B2415840
M. Wt: 296.39
InChI Key: YNXSEMSRJXAPRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient, mild, and convenient protocol for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone and 2-(2-aroyl-2,3-dihydrothieno[2,3-b]quinolin-3-yl)-1-arylethanone derivatives from readily available starting materials via a sequential multi-component reaction has been developed . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .


Molecular Structure Analysis

The electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been investigated in solvents of various polarity and hydrogen-bonding abilities . Based on quantum chemistry calculations carried out with the DFT and TD-DFT/B3lyp/6–31 + G (d,p) methods, compounds exist in two rotamers: anti and syn, separated by ca. 5–6 kcal mol −1 energy barriers in favor of the anti-conformer .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone and related compounds have been explored for their electronic absorption, excitation, and fluorescence properties in various solvents. These studies are significant for understanding the excited-state behavior and photophysical properties of these compounds. Quantum chemistry calculations using methods like DFT and TD-DFT/B3lyp provide insights into the molecular orbital energies and intramolecular interactions, which are crucial for their potential applications in materials science and molecular electronics (I. A. Z. Al-Ansari, 2016).

Synthesis and Chemical Properties

Efficient synthesis protocols for Piperidino(thieno[2,3-b]quinolin-2-yl)methanone derivatives have been developed. These protocols focus on high yields and short reaction times, indicating potential for large-scale production. The chemical properties of these compounds, such as stability and reactivity, are characterized using various spectroscopic methods, which is essential for their application in pharmaceuticals and chemical industries (A. Alizadeh & A. Roosta, 2018).

properties

IUPAC Name

piperidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(19-8-4-1-5-9-19)15-11-13-10-12-6-2-3-7-14(12)18-16(13)21-15/h2-3,6-7,10-11H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXSEMSRJXAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidino(thieno[2,3-b]quinolin-2-yl)methanone

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